(6-Oxo-3,6-dihydro-2H-pyran-4-yl)boronic acid
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Overview
Description
(6-Oxo-3,6-dihydro-2H-pyran-4-yl)boronic acid is an organic compound with the molecular formula C5H9BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a pyran ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxo-3,6-dihydro-2H-pyran-4-yl)boronic acid typically involves the reaction of 3,6-dihydro-2H-pyran with boronic acid derivatives. One common method is the hydroboration-oxidation reaction, where the pyran ring undergoes hydroboration followed by oxidation to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration-oxidation processes. These methods are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(6-Oxo-3,6-dihydro-2H-pyran-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters.
Reduction: Reduction reactions can convert the boronic acid to borane derivatives.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include borate esters, borane derivatives, and substituted pyran compounds. These products are valuable intermediates in organic synthesis and have various applications in chemical research .
Scientific Research Applications
(6-Oxo-3,6-dihydro-2H-pyran-4-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-Oxo-3,6-dihydro-2H-pyran-4-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules . The pathways involved include the inhibition of enzymes that utilize diols as substrates, leading to potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester: This compound is similar in structure but contains a pinacol ester group instead of a boronic acid group.
4-Methoxy-3,6-dihydro-2H-pyran: This compound has a methoxy group instead of a boronic acid group.
Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate: This compound contains a trifluoroborate group instead of a boronic acid group.
Uniqueness
(6-Oxo-3,6-dihydro-2H-pyran-4-yl)boronic acid is unique due to its boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of boron-containing compounds and in applications requiring reversible covalent interactions .
Properties
Molecular Formula |
C5H7BO4 |
---|---|
Molecular Weight |
141.92 g/mol |
IUPAC Name |
(6-oxo-2,3-dihydropyran-4-yl)boronic acid |
InChI |
InChI=1S/C5H7BO4/c7-5-3-4(6(8)9)1-2-10-5/h3,8-9H,1-2H2 |
InChI Key |
MOJIFGIXBFHOSY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=O)OCC1)(O)O |
Origin of Product |
United States |
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